molecular formula C9H10ClNO3 B018187 5-Chloro-2-methoxy-4-(methylamino)benzoic acid CAS No. 61694-98-2

5-Chloro-2-methoxy-4-(methylamino)benzoic acid

Cat. No. B018187
CAS RN: 61694-98-2
M. Wt: 215.63 g/mol
InChI Key: TXJMYISJXPBNCC-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-(methylamino)benzoic acid is a chemical compound with potential applications in various fields of chemistry and pharmacology. Its structure is characterized by the presence of chloro, methoxy, and methylamino groups attached to a benzoic acid core, which may influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of derivatives similar to 5-Chloro-2-methoxy-4-(methylamino)benzoic acid involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization processes. For example, a key intermediate for SGLT2 inhibitors was prepared using dimethyl terephthalate as the starting material through a six-step process, demonstrating the complexity and versatility of synthetic routes for such compounds (Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Chloro-2-methoxy-4-(methylamino)benzoic acid has been characterized by various spectroscopic methods, including IR, 1H and 13C NMR, UV–Vis, and ESR, as well as single crystal X-ray diffraction in some cases. These studies provide insights into the electronic structure, molecular geometry, and intermolecular interactions of such compounds (Bem et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 5-Chloro-2-methoxy-4-(methylamino)benzoic acid derivatives typically include coupling reactions, esterification, and nucleophilic substitution. These reactions are crucial for further functionalization of the molecule and the development of pharmacologically active compounds. The reactivity of these compounds is influenced by the electron-withdrawing or donating nature of the substituents attached to the benzene ring.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline form, of compounds structurally related to 5-Chloro-2-methoxy-4-(methylamino)benzoic acid, are determined by their molecular structure. Polymorphism, which refers to the ability of a substance to exist in more than one crystalline form, can significantly affect the physical properties and stability of these compounds (Yanagi et al., 2000).

Scientific Research Applications

  • β-Amyloid Aggregation Inhibition : A study by Choi et al. (2003) describes the synthesis of a compound related to 5-Chloro-2-methoxy-4-(methylamino)benzoic acid, which acts as a potent β-amyloid aggregation inhibitor. This is significant in the context of Alzheimer's disease research (Choi, Seo, Son, & Kang, 2003).

  • Dopamine and Serotonin Receptor Antagonism : Hirokawa, Horikawa, and Kato (2000) synthesized a derivative that functions as a potent antagonist for dopamine D2 and D3 as well as serotonin-3 receptors. This could be relevant in the development of treatments for neurological and psychiatric disorders (Hirokawa, Horikawa, & Kato, 2000).

  • Diabetes Therapy : A 2022 study by Zhang et al. successfully scaled up the production of a key intermediate related to 5-Chloro-2-methoxy-4-(methylamino)benzoic acid, used in manufacturing SGLT2 inhibitors for diabetes therapy (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).

  • Toxicity Assessment : Research by Gorokhova et al. (2020) on similar benzoic acid derivatives indicates that subchronic oral intake can cause liver and kidney damage, highlighting the importance of toxicity studies in pharmaceutical development (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

  • Synthesis of TACE Inhibitors : Li-Juan Xing (2009) developed an improved synthetic route for a compound analogous to 5-Chloro-2-methoxy-4-(methylamino)benzoic acid, useful for synthesizing TACE inhibitors, which have applications in treating inflammatory diseases (Xing, 2009).

  • Plant Growth Regulation : A study by Pybus et al. (1959) found that chloro-substituted phenoxyacetic acids, similar to 5-Chloro-2-methoxy-4-(methylamino)benzoic acid, exhibit greater plant growth-promoting activity compared to their methyl-substituted counterparts (Pybus, Smith, Wain, & Wightman, 1959).

Safety And Hazards

The compound is classified under GHS07 and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-chloro-2-methoxy-4-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-11-7-4-8(14-2)5(9(12)13)3-6(7)10/h3-4,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJMYISJXPBNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C(=C1)OC)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470724
Record name 5-Chloro-2-methoxy-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxy-4-(methylamino)benzoic acid

CAS RN

61694-98-2
Record name 5-Chloro-2-methoxy-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Iwanami, M Takashima, Y Hirata… - Journal of Medicinal …, 1981 - ACS Publications
Three series of benzamides of,-disubstituted ethylenediamines (linear alkane-1, 2-diamines), 1-substituted 2-(aminomethyl) pyrrolidines, and 1-substituted 3-aminopyrrolidines (cyclic …
Number of citations: 93 pubs.acs.org
AA Wilson, RF Dannals, HT Ravert… - International Journal of …, 1989 - Elsevier
A new dopamine D-2 receptor ligand, N-[2-(N′-4-iodobenzyl-N′-methyl)aminoethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (IMB) was synthesized and labelled with 11 C …
Number of citations: 7 www.sciencedirect.com
J Ohmori, K Maeno, K Hidaka, K Nakato… - Journal of medicinal …, 1996 - ACS Publications
In this study, we synthesized a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, 1, 2a−d, 5a−l, and 7, and their enantiomers, (R)-1 and (R)-5c−e, and evaluated their binding affinity …
Number of citations: 48 pubs.acs.org
C Heindl, H Hübner, P Gmeiner - Tetrahedron: Asymmetry, 2003 - Elsevier
Starting from natural 4-hydroxyproline, preparation of the four possible stereoisomers of 4-amino- and 4-aminomethyl-substituted prolinol derivatives, respectively, was accomplished by …
Number of citations: 29 www.sciencedirect.com
A Kluczyk, T Kiyota, C Lazar, T Popek… - Medicinal …, 2006 - ingentaconnect.com
The drug evolution method represents a novel approach towards efficient rational drug design by implementing the drug evolution concept to the creation and development of general …
Number of citations: 5 www.ingentaconnect.com
M D'hooghe, W Aelterman, N De Kimpe - Organic & Biomolecular …, 2009 - pubs.rsc.org
3-Amino-2-methylpyrrolidines were prepared via a novel protocol, involving the reductive ring closure and O-deprotection of γ-acetoxy-α-chloroketimines towards 2-(2-hydroxyethyl)-3-…
Number of citations: 34 pubs.rsc.org
A Kumar, S Bhattacherjee, A Ganesher… - …, 2022 - Wiley Online Library
Enantiomerically pure non‐aromatic α‐amino acids having hydrophobic side chains (Isoleucine, Valine, Leucine, Methionine and Alanine) have been acknowledged as an important …
C Heindl, H Hübner, P Gmeiner - Tetrahedron: Asymmetry, 2003 - Elsevier
Starting from natural 4-hydroxyproline, an ex-chiral pool approach is described giving access to 2-aminoalkylpyrrolidine derivatives that were used as chiral building blocks for the …
Number of citations: 37 www.sciencedirect.com
CT Hoang, VH Nguyen, V Alezra… - The Journal of organic …, 2008 - ACS Publications
… 5-Chloro-2-methoxy-4-methylamino benzoic acid sulfate (9). A solution of ester 8 (300 mg, 1.16 mmol) and potassium hydroxide (196 mg, 3.5 mmol) in acetone (4 mL) was stirred at rt …
Number of citations: 31 pubs.acs.org
W Huang, JY Ma, M Yuan, LF Xu, BG Wei - Tetrahedron, 2011 - Elsevier
An efficient approach to trans-4-hydroxylpyrrolidine lactams 1 starting from amino acid is described. The utility of this method has been demonstrated in the synthesis of antipsychotic …
Number of citations: 32 www.sciencedirect.com

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